2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline

Lipophilicity Drug-likeness Physicochemical profiling

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline (CAS 91472-10-5) is a synthetic benzimidazole–aniline hybrid with the molecular formula C₁₃H₉Br₂N₃ and a molecular weight of 367.04 g/mol. The structure comprises a 1H-benzimidazole ring linked at the 2-position to a 4,6-dibromo-substituted aniline, placing two electron-withdrawing bromine atoms ortho and para to the aniline –NH₂ group.

Molecular Formula C13H9Br2N3
Molecular Weight 367.04 g/mol
CAS No. 91472-10-5
Cat. No. B14062875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline
CAS91472-10-5
Molecular FormulaC13H9Br2N3
Molecular Weight367.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)N
InChIInChI=1S/C13H9Br2N3/c14-7-5-8(12(16)9(15)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2,(H,17,18)
InChIKeyRZHOWOKPUORZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline (CAS 91472-10-5) – Procurement-Relevant Physicochemical Profile and Comparator Landscape


2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline (CAS 91472-10-5) is a synthetic benzimidazole–aniline hybrid with the molecular formula C₁₃H₉Br₂N₃ and a molecular weight of 367.04 g/mol . The structure comprises a 1H-benzimidazole ring linked at the 2-position to a 4,6-dibromo-substituted aniline, placing two electron-withdrawing bromine atoms ortho and para to the aniline –NH₂ group . The compound is primarily offered as a research chemical and synthetic building block by specialty chemical suppliers for medicinal chemistry, agrochemical intermediate synthesis, and materials science applications . Its closest commercially available structural analogs are the non-brominated parent, 2-(1H-benzimidazol-2-yl)aniline (CAS 5805-39-0, MW 209.25), the mono-brominated derivative 2-(1H-benzimidazol-2-yl)-4-bromoaniline (CAS 77123-67-2, MW 288.14), and the phenolic analog 2-(1H-benzimidazol-2-yl)-4,6-dibromophenol (CAS 62871-29-8, MW 368.03). Despite the commercial availability of these analogs, no study was identified that benchmarks them directly against the title compound in a common assay system. The differentiation claims herein therefore rely on computed physicochemical parameters and established structure–property relationships from the broader benzimidazole literature.

Why 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline Cannot Be Replaced by Mono-Bromo or Non-Brominated Analogs in Property-Driven Applications


The title compound is not interchangeable with its non-brominated or mono-brominated analogs because the two bromine substituents at positions 4 and 6 of the aniline ring produce a stepwise, quantifiable increase in lipophilicity that governs membrane permeability, protein binding, and partition behavior. Computed LogP values rise from 2.32 (non-brominated) → 4.16 (mono-bromo) → 4.92 (di-bromo) , while molecular weight increases by 158 Da across the series. These differences predict substantially altered pharmacokinetic profiles, solubility characteristics, and chromatographic retention behavior. Moreover, the dual bromine substitution provides two chemically distinct heavy-atom sites for sequential palladium-catalyzed cross-coupling reactions—a synthetic versatility unavailable in the mono-bromo or non-brominated congeners. The evidence below quantifies these differentiation dimensions and explicitly notes where experimental validation under identical conditions is absent.

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline – Comparator-Anchored Quantitative Differentiation Table


LogP Gradient Across Bromination Series – Predicted Lipophilicity as a Selection Criterion

The title compound exhibits a predicted LogP of 4.92, representing an increase of 0.76 log units over the mono-bromo analog (LogP 4.16) and 2.60 log units over the non-brominated parent (LogP 2.32) [1][2]. These values are computationally derived and should be interpreted as relative trends rather than absolute partition coefficients. The stepwise LogP increment of approximately 0.8 per bromine atom is consistent with the known Hansch π constant for aromatic bromine (~0.86), providing internal validation of the trend [3]. No experimentally measured LogP or LogD data were identified for any member of this series.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Bulk Physicochemical Properties – Differentiating the Dibromo Analog from Lighter Congeners

The molecular weight of the title compound (367.04 g/mol, exact mass 364.916 Da) is 78.9 Da higher than the mono-bromo analog (288.14 g/mol, exact mass 287.006 Da) and 157.8 Da higher than the non-brominated parent (209.25 g/mol) [1][2]. The polar surface area is identical across all three compounds (54.70 Ų), indicating that the bromine atoms contribute exclusively to hydrophobic bulk without altering hydrogen-bonding capacity [1]. The non-brominated analog has an experimentally determined melting point of 211–215 °C and density of 1.286 g/cm³ [2]; corresponding experimental data for the brominated derivatives are not available in the public domain. The heavy atom count increases from 16 (non-brominated) to 17 (mono-bromo) to 18 (di-bromo), and the number of rotatable bonds is 1 in all three compounds.

Molecular property Drug design Compound characterization

Synthetic Utility – Dual Orthogonal Cross-Coupling Handles for Sequential Functionalization

The title compound possesses two aryl bromide substituents at the 4- and 6-positions of the aniline ring, providing two heavy-atom sites for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, etc.) . The ortho-bromine (position 6, adjacent to –NH₂) and para-bromine (position 4) reside in electronically and sterically distinct environments, enabling potential sequential chemoselective functionalization—a capability absent in the mono-bromo analog (one site only) and the non-brominated analog (no heavy-atom handle) [1]. The aniline –NH₂ group itself serves as a third functionalization point (amide coupling, reductive amination, diazotization), yielding a trifunctional building block. No published study was found that experimentally quantifies the relative reactivity of the two bromine positions in this specific compound; chemoselectivity claims are class-level inferences based on established electronic effects of ortho- vs. para-substitution in aniline derivatives.

Synthetic chemistry Cross-coupling Building block utility

Conformational Preference – Non-Planar Geometry Between Benzimidazole and Dibromoaniline Rings

Although no crystal structure of the title compound itself was identified, the closely related phenolic analog 2-(1H-benzimidazol-2-yl)-4,6-dibromophenol (CAS 62871-29-8) has been characterized by single-crystal X-ray diffraction, revealing a dihedral angle of 75.28(3)° between the planes of the benzimidazole moiety and the phenol substituent [1]. The steric demand imposed by the two ortho-substituents (Br at C6 and –OH/–NH₂ at C2) is expected to produce a similarly non-planar conformation in the aniline derivative, with the dihedral angle likely exceeding 70°. In contrast, the non-brominated analog 2-(1H-benzimidazol-2-yl)aniline can adopt a more planar conformation due to reduced steric hindrance, as evidenced by its higher melting point (211–215 °C vs. no reported m.p. for the dibromo compound) and higher crystal density (1.286 g/cm³) [2]. This conformational difference has implications for molecular recognition, π-stacking interactions, and metal coordination geometry.

Conformational analysis Crystal engineering Molecular recognition

Halogen Bonding Potential – Bromine-Specific Non-Covalent Interaction Capability

The two covalently bound bromine atoms in the title compound possess σ-hole character that enables directional halogen bonding (XB) interactions with Lewis bases—an interaction mode that is significantly stronger for bromine than for chlorine and is entirely absent in non-halogenated analogs [1]. The computed electrostatic potential surface of aryl bromides predicts a σ-hole magnitude of approximately +5 to +10 kcal/mol for bromine, compared to +2 to +5 kcal/mol for chlorine, making bromine a more reliable XB donor [2]. In the crystal structure of the phenolic analog, the molecules are connected by O–H···N hydrogen bonds along [100] and C–H···π interactions, but no Br···O or Br···N halogen bonds were explicitly reported, suggesting that lattice packing is dominated by stronger hydrogen-bonding interactions [3]. Nonetheless, the presence of two bromine atoms provides the potential for halogen-bond-directed co-crystallization and protein–ligand interactions that cannot be achieved with the dichloro, mono-bromo, or non-halogenated analogs.

Halogen bonding Crystal engineering Supramolecular chemistry

Electronic Modulation of Aniline pKa and Redox Potential by Dual Bromine Substitution

The two electron-withdrawing bromine substituents at positions 4 and 6 are expected to lower the pKa of the aniline –NH₃⁺ conjugate acid relative to the non-brominated and mono-bromo analogs [1]. Using the Hammett equation with σₘ(Br) = +0.39 and σₚ(Br) = +0.23, the combined substituent effect on the aniline –NH₂ group (which experiences one ortho- and one para-bromine) can be approximated as Σσ ≈ +0.62 for the dibromo compound, compared to Σσ ≈ +0.23 for the mono-bromo (para only) and Σσ ≈ 0 for the non-brominated parent [2]. This translates to a predicted pKa decrease of roughly 1.5–2.0 log units for the dibromo compound relative to the non-brominated parent, assuming a ρ value of approximately 2.5–3.0 for anilinium deprotonation. No experimentally measured pKa values were found for any compound in this series. The lowered pKa affects the protonation state at physiological pH, which in turn influences solubility, membrane permeability, and metal coordination behavior.

Electronic effects pKa prediction Redox chemistry

2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline – Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Hit-to-Lead Programs Requiring High LogP Scaffolds for Membrane-Permeable Targets

The predicted LogP of 4.92 makes this compound a suitable core scaffold for CNS-penetrant drug candidates or agents targeting intracellular pathogens where passive membrane diffusion is rate-limiting. The 2.6-log-unit lipophilicity advantage over the non-brominated parent [see Section 3, Evidence Item 1] allows medicinal chemists to explore a higher-lipophilicity region of chemical space without introducing additional rings or alkyl chains that would increase molecular complexity. Procurement of the dibromo compound rather than the non-brominated analog is indicated when the target product profile demands LogP > 3 and the synthetic plan benefits from the dual bromine handles for late-stage diversification.

Divergent Library Synthesis via Sequential Chemoselective Cross-Coupling

The two electronically differentiated aryl bromide positions enable a 'one-scaffold, two-vector' library synthesis strategy [see Section 3, Evidence Item 3]. A researcher can perform a first Suzuki coupling at the presumably more reactive para-bromine, followed by a second, orthogonal coupling at the sterically hindered ortho-bromine, generating two diversity points from a single building block. This synthetic efficiency is unattainable with the mono-bromo analog (one diversity point) or the non-brominated analog (requiring pre-functionalization). The trifunctional nature (two Br sites + one –NH₂) makes this compound a cost-effective entry point for generating compound libraries with 10²–10³ members in two to three synthetic steps.

Crystal Engineering and Co-Crystal Design Exploiting Halogen Bonding

The dual bromine σ-hole donors provide two geometrically distinct halogen bonding sites for co-crystallization with Lewis bases such as pyridyl or carbonyl oxygen acceptors [see Section 3, Evidence Item 5]. Unlike the chloro analog, whose weaker σ-hole makes halogen-bond-directed assembly less reliable, the bromine substituents offer sufficient electrostatic potential to drive supramolecular synthon formation. This compound is therefore a superior choice for solid-form screening campaigns aimed at improving the solubility or stability of an API through co-crystal formation, particularly when hydrogen-bonding capacity is already saturated in the target molecule.

Metal Complexation Studies Requiring a Non-Planar, Sterically Demanding N,N-Chelating Ligand

The benzimidazole N3 and aniline –NH₂ groups form a potential bidentate N,N-chelating motif whose coordination geometry is modulated by the non-planar conformation imposed by the ortho-bromine substituent [see Section 3, Evidence Item 4]. The estimated dihedral angle of >70° between the benzimidazole and aniline rings creates a sterically constrained metal binding pocket that differs significantly from the more planar, less hindered coordination environment offered by the non-brominated analog. This structural feature is relevant for designing transition metal catalysts with altered substrate selectivity or for developing luminescent metal complexes where restricted rotational freedom enhances quantum yield by suppressing non-radiative decay pathways.

Quote Request

Request a Quote for 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.